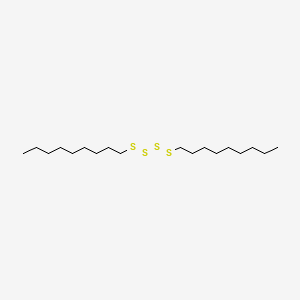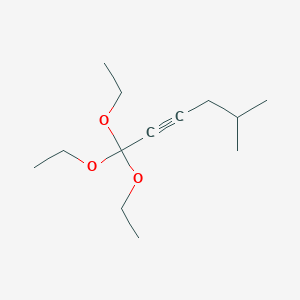
1,1,1-Triethoxy-5-methylhex-2-yne
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1,1-Triethoxy-5-methylhex-2-yne is an organic compound characterized by the presence of a carbon-carbon triple bond (alkyne) and three ethoxy groups attached to the same carbon atom. This compound is part of the alkyne family, which is known for its unsaturated hydrocarbons with the general formula ( C_nH_{2n-2} ). The presence of the ethoxy groups and the alkyne functionality makes this compound unique and of interest in various chemical applications .
Méthodes De Préparation
The synthesis of 1,1,1-Triethoxy-5-methylhex-2-yne can be achieved through several synthetic routes. One common method involves the reaction of 5-methylhex-2-yne with triethoxymethane under acidic conditions. The reaction typically requires a catalyst such as sulfuric acid to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .
Analyse Des Réactions Chimiques
1,1,1-Triethoxy-5-methylhex-2-yne undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or ozone, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the alkyne to an alkane.
Substitution: Nucleophilic substitution reactions can occur at the ethoxy groups, where nucleophiles such as halides or amines replace the ethoxy groups. Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures.
Applications De Recherche Scientifique
1,1,1-Triethoxy-5-methylhex-2-yne has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving alkynes.
Medicine: Research into potential pharmaceutical applications, such as the development of new drugs or therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of 1,1,1-Triethoxy-5-methylhex-2-yne involves its interaction with molecular targets through its alkyne and ethoxy functionalities. The alkyne group can participate in cycloaddition reactions, forming new ring structures, while the ethoxy groups can undergo hydrolysis or substitution reactions. These interactions can affect various molecular pathways, depending on the specific application and the environment in which the compound is used .
Comparaison Avec Des Composés Similaires
1,1,1-Triethoxy-5-methylhex-2-yne can be compared with other similar compounds, such as:
1,1,1-Triethoxy-2-propyne: Similar structure but with a shorter carbon chain.
1,1,1-Triethoxy-3-butyne: Similar structure but with a different position of the alkyne group.
1,1,1-Triethoxy-4-pentyne: Similar structure but with a different carbon chain length. The uniqueness of this compound lies in its specific carbon chain length and the position of the alkyne group, which can influence its reactivity and applications.
Propriétés
Numéro CAS |
113485-85-1 |
|---|---|
Formule moléculaire |
C13H24O3 |
Poids moléculaire |
228.33 g/mol |
Nom IUPAC |
1,1,1-triethoxy-5-methylhex-2-yne |
InChI |
InChI=1S/C13H24O3/c1-6-14-13(15-7-2,16-8-3)11-9-10-12(4)5/h12H,6-8,10H2,1-5H3 |
Clé InChI |
ZJKWWTNGDIYITO-UHFFFAOYSA-N |
SMILES canonique |
CCOC(C#CCC(C)C)(OCC)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(6-Methyl-2-oxo-1,2-dihydroquinolin-4-yl)methyl]pentane-2,4-dione](/img/structure/B14293730.png)
![5,5-Dimethyl-4,5,6,7,8,9-hexahydrothieno[3,2-c]azocin-5-ium](/img/structure/B14293733.png)

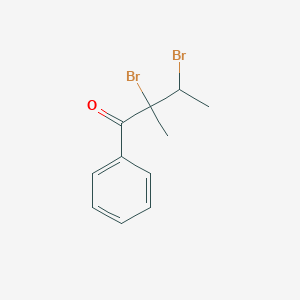
![Acetic acid;[2,3-bis(hydroxymethyl)phenyl] acetate](/img/structure/B14293762.png)
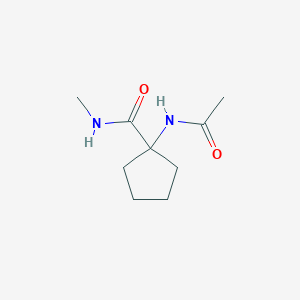
![4-(3-{4-[2-(Diphenylmethoxy)ethyl]piperazin-1-yl}propyl)aniline](/img/structure/B14293773.png)
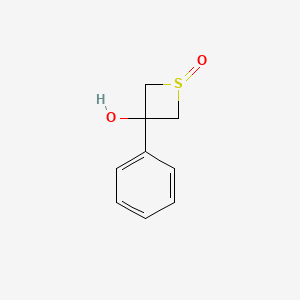
![N,N-Dimethyl-2-[2-(tributylstannyl)phenoxy]ethan-1-amine](/img/structure/B14293794.png)

![N-[4-(5-Sulfanylidene-2,5-dihydro-1H-tetrazol-1-yl)phenyl]butanamide](/img/structure/B14293809.png)
